3-(2-methylphenyl)-5-[3-(thiophen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
3-(2-methylphenyl)-5-(5-thiophen-2-yl-1H-pyrazol-3-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4OS/c1-10-5-2-3-6-11(10)15-17-16(21-20-15)13-9-12(18-19-13)14-7-4-8-22-14/h2-9H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSHLNHBHYTIBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=NNC(=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methylphenyl)-5-[3-(thiophen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylbenzohydrazide with thiophene-2-carboxylic acid hydrazide in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions, leading to the formation of the desired oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-methylphenyl)-5-[3-(thiophen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer potential of oxadiazole derivatives, including 3-(2-methylphenyl)-5-[3-(thiophen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole. Research indicates that compounds containing oxadiazole moieties exhibit significant inhibitory effects on various cancer cell lines. For instance:
- Mechanism of Action : The anticancer activity is often attributed to their ability to inhibit key enzymes involved in cancer proliferation, such as thymidine phosphorylase. Studies have shown that certain derivatives possess enhanced potency against breast cancer cell lines (MCF-7) compared to standard treatments like adriamycin .
- Case Studies : A study published in Pharmaceutical Research demonstrated that derivatives of oxadiazoles showed promising activity against leukemia and solid tumors. For example, compounds with specific substitutions at the oxadiazole ring exhibited IC50 values significantly lower than those of established chemotherapeutics .
Antimicrobial Properties
In addition to anticancer activity, this compound has shown antimicrobial effects against various pathogens. Research indicates that oxadiazole derivatives can disrupt bacterial cell membranes or inhibit essential metabolic pathways, leading to bactericidal effects.
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties are also being explored. Some studies suggest that oxadiazole derivatives can modulate inflammatory pathways and reduce cytokine production, which may be beneficial in treating conditions like arthritis and other inflammatory diseases .
Neuroprotective Activity
Emerging research indicates that compounds similar to this compound may offer neuroprotective benefits. These properties are particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to cross the blood-brain barrier enhances their therapeutic potential in neurological applications .
Summary of Applications
| Application | Description |
|---|---|
| Anticancer Activity | Inhibits key enzymes in cancer proliferation; effective against various cancer cell lines. |
| Antimicrobial Properties | Disrupts bacterial membranes; effective against multiple pathogens. |
| Anti-inflammatory Effects | Modulates inflammatory pathways; potential treatment for arthritis and related conditions. |
| Neuroprotective Activity | Offers protective effects in neurodegenerative diseases; crosses blood-brain barrier effectively. |
Mechanism of Action
The mechanism by which 3-(2-methylphenyl)-5-[3-(thiophen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to alterations in cellular pathways. For instance, its antimicrobial activity may involve the inhibition of key enzymes involved in bacterial cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-methylphenyl)-5-[3-(furan-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole
- 3-(2-methylphenyl)-5-[3-(pyridin-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole
Uniqueness
Compared to similar compounds, 3-(2-methylphenyl)-5-[3-(thiophen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the development of new materials and bioactive molecules.
Biological Activity
The compound 3-(2-methylphenyl)-5-[3-(thiophen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole (CAS Number: 1107543-42-9) is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, detailing its mechanisms of action, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 308.4 g/mol. The structure features a 1,2,4-oxadiazole ring fused with a pyrazole and thiophene moiety, which contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 308.4 g/mol |
| CAS Number | 1107543-42-9 |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives. For instance, compounds similar to the one have demonstrated significant bactericidal effects against various bacterial strains, including Staphylococcus spp. and Escherichia coli . The mechanism often involves the disruption of bacterial cell membranes or interference with metabolic pathways.
Cytotoxicity Studies
Cytotoxicity assessments have been performed on several cancer cell lines to evaluate the compound's potential as an anticancer agent. In vitro studies indicated that the compound exhibits selective cytotoxicity against specific cancer cell lines while sparing normal cells. For example:
- MCF-7 (breast cancer) : IC50 values suggest moderate activity.
- A549 (lung cancer) : Demonstrated enhanced cell viability at lower concentrations.
These findings indicate that modifications in the oxadiazole structure can lead to improved anticancer activity.
Case Studies
- Case Study 1: Anticancer Activity
- Case Study 2: Antimicrobial Efficacy
The biological activity of This compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Some studies suggest that oxadiazoles can inhibit key enzymes involved in cellular metabolism.
- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
- Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, leading to increased permeability and cell lysis.
Q & A
Q. What are the standard synthetic routes for preparing 3-(2-methylphenyl)-5-[3-(thiophen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole, and what key reagents are involved?
The compound is typically synthesized via cyclization reactions. A common method involves the use of hydrazide intermediates treated with phosphorus oxychloride (POCl₃) at 120°C to form the 1,2,4-oxadiazole ring . Another approach employs the Vilsmeier–Haack reaction, where pyrazole precursors react with dimethylformamide (DMF) and POCl₃ to construct the oxadiazole moiety . Key reagents include substituted hydrazides, POCl₃, and aromatic aldehydes for precursor preparation.
Q. What spectroscopic techniques are essential for confirming the structure of this oxadiazole derivative?
Essential techniques include:
- IR spectroscopy : Identifies C=N (1650–1600 cm⁻¹) and C-O (1270–1230 cm⁻¹) stretching vibrations .
- ¹H/¹³C NMR : Assigns protons and carbons in aromatic (thiophene, pyrazole) and methylphenyl groups. For example, pyrazole protons resonate at δ 6.5–7.5 ppm .
- High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
- Elemental analysis : Validates purity by matching calculated and observed C, H, N, S percentages .
Q. What are the common impurities formed during synthesis, and how are they removed?
Impurities include uncyclized hydrazides, dimerization by-products, and residual solvents. Purification methods:
- Column chromatography : Silica gel with ethyl acetate/hexane gradients separates intermediates .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals .
- TLC monitoring : Ensures reaction completion (Rf ~0.5 in ethyl acetate/hexane 3:7) .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR and mass spectrometry data when characterizing this compound?
Discrepancies often arise from tautomerism (e.g., pyrazole NH tautomers) or solvent artifacts. Strategies:
- 2D NMR (HSQC, HMBC) : Resolves overlapping signals and assigns thiophene C-H couplings .
- X-ray crystallography : Provides unambiguous confirmation of molecular geometry, as demonstrated for analogous oxadiazole-thiophene systems .
- Deuterated solvent exchange : Identifies labile protons (e.g., NH in DMSO-d₆) .
Q. What strategies optimize the yield of this compound under varying reaction conditions?
Optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance cyclization efficiency .
- Catalyst screening : p-Toluenesulfonic acid (p-TsOH) improves reaction rates in DMF .
- Design of experiments (DoE) : Identifies critical factors (temperature, stoichiometry). For example, a 1:2.5 hydrazide:POCl₃ ratio at 120°C maximizes yields (~75%) .
Q. How does the electronic nature of substituents affect the compound's physicochemical properties?
Substituent effects are studied via:
- Hammett plots : Correlate σ values of phenyl substituents with logP (lipophilicity) and pKa (acidity) .
- DFT calculations : Predict electron-withdrawing groups (e.g., -NO₂) increase oxadiazole ring planarity, enhancing π-π stacking in crystal lattices .
- Solubility assays : Methoxy groups improve aqueous solubility (e.g., 1.2 mg/mL in PBS) compared to halogens .
Q. How can computational methods predict the biological activity of this compound?
Computational approaches include:
- Molecular docking : Screens against targets (e.g., kinases, GPCRs) using AutoDock Vina. The thiophene moiety shows strong van der Waals interactions with hydrophobic pockets .
- Molecular dynamics (MD) simulations : Assess binding stability over 100 ns trajectories (RMSD <2 Å) .
- Pharmacophore modeling : Identifies critical features like the oxadiazole core and thiophene sulfur for hydrogen bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
